molecular formula C20H22N6O3 B10982014 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10982014
M. Wt: 394.4 g/mol
InChI Key: NHGFIGHDKDXZLA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that features both indole and triazolopyridazine moieties. These structural elements are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure suggests it may have diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to carbonyl compounds under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazolopyridazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its dual indole and triazolopyridazine structure, which may confer a broader range of biological activities compared to compounds with only one of these moieties. This dual structure allows for more versatile interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15-14(16)10-12-25(15)13-11-21-19(27)8-6-17-22-23-18-7-9-20(29-2)24-26(17)18/h3-5,7,9-10,12H,6,8,11,13H2,1-2H3,(H,21,27)

InChI Key

NHGFIGHDKDXZLA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=C3C=CC=C4OC)C=C1

Origin of Product

United States

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